molecular formula C33H24O10 B1254944 Imbricataflavone A

Imbricataflavone A

Cat. No.: B1254944
M. Wt: 580.5 g/mol
InChI Key: NLSFVXZLJDUWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Robustaflavone 7,4’,7’‘-trimethyl ether is a biflavonoid compound that is derived from robustaflavone. It is isolated from various plant species, including Selaginella doederleinii . This compound is known for its cytotoxic activity against human cancer cell lines . Biflavonoids like robustaflavone 7,4’,7’'-trimethyl ether are composed of two flavonoid units linked together, which contributes to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Robustaflavone 7,4’,7’'-trimethyl ether can be synthesized through the extraction of robustaflavone from plant sources such as Selaginella uncinata . The extraction process typically involves the use of solvents like ethanol (EtOH) to obtain the compound from the plant material. The structure and absolute configuration of the compound are established through extensive spectroscopic and circular dichroism analyses .

Industrial Production Methods: Industrial production of robustaflavone 7,4’,7’'-trimethyl ether involves the extraction of robustaflavone from plants followed by chemical modification to introduce the trimethyl ether groups. This process may include steps such as solvent extraction, purification, and methylation reactions to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions: Robustaflavone 7,4’,7’'-trimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of robustaflavone 7,4’,7’'-trimethyl ether include oxidizing agents, reducing agents, and methylating agents. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of robustaflavone 7,4’,7’'-trimethyl ether depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while methylation reactions result in the formation of trimethyl ether derivatives.

Comparison with Similar Compounds

Robustaflavone 7,4’,7’‘-trimethyl ether is unique among biflavonoids due to its specific trimethyl ether modifications. Similar compounds include other biflavonoids such as hinokiflavone, ochnaflavone, and delicaflavone, which also exhibit significant biological activities . These compounds share structural similarities with robustaflavone 7,4’,7’'-trimethyl ether but differ in their specific functional groups and biological effects. For example, hinokiflavone is known for its anti-cancer properties and ability to modulate pre-mRNA splicing .

Properties

Molecular Formula

C33H24O10

Molecular Weight

580.5 g/mol

IUPAC Name

5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3

InChI Key

NLSFVXZLJDUWJG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC

Synonyms

imbricataflavone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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